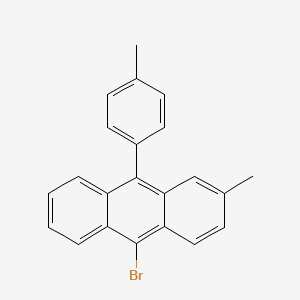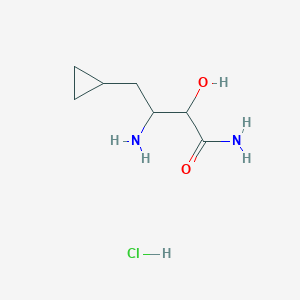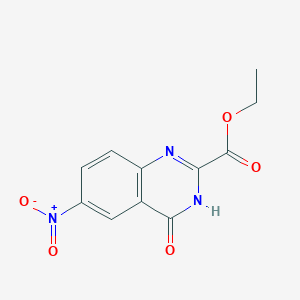![molecular formula C26H23Cl4N3S B13985006 N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride CAS No. 28284-54-0](/img/structure/B13985006.png)
N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple chloroethyl groups and a thiazole ring, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the chloroethyl groups. The final step involves the formation of the iminomethyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl analogues.
Uniqueness: N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride is unique due to its specific structure, which includes multiple chloroethyl groups and a thiazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
28284-54-0 |
|---|---|
Molekularformel |
C26H23Cl4N3S |
Molekulargewicht |
551.4 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride |
InChI |
InChI=1S/C26H22Cl3N3S.ClH/c27-12-14-32(15-13-28)22-9-6-19(7-10-22)17-30-21-8-11-23(24(29)16-21)25-18-33-26(31-25)20-4-2-1-3-5-20;/h1-11,16-18H,12-15H2;1H |
InChI-Schlüssel |
DKLCFZVPZOXSAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=C(C=C(C=C3)N=CC4=CC=C(C=C4)N(CCCl)CCCl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



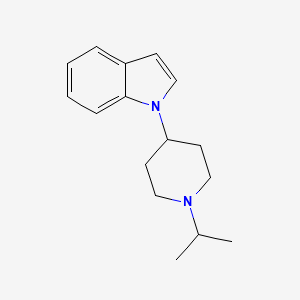
![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
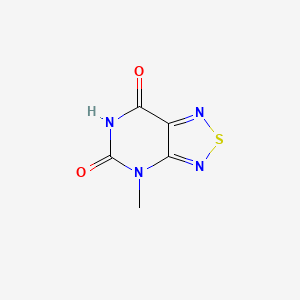
![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)
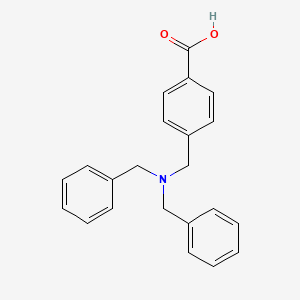
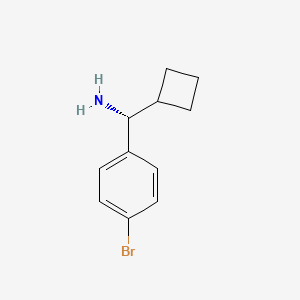


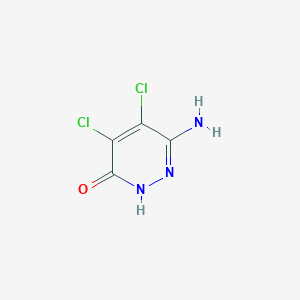
![1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13984969.png)
